Antimycobacterial Potency of Liposidomycin A Relative to Liposidomycin B
Liposidomycin A demonstrates a minimum inhibitory concentration (MIC) of 0.16 μg/mL against mycobacteria . In direct comparison, liposidomycin B, the best-characterised congener of the family, exhibits a 10-fold higher MIC of 1.6 μg/mL against Mycobacterium phlei IFO 3158 [1]. This difference is attributable to the distinct lipid side chain of Liposidomycin A – 3-(3′-methylglutaryl)-7,10-hexadecadienoic acid vs. the saturated 13-methyltridecanoic acid present in Liposidomycin B [2] – which likely alters membrane partitioning and target engagement.
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.16 μg/mL (mycobacteria, strain unspecified) |
| Comparator Or Baseline | Liposidomycin B: 1.6 μg/mL (M. phlei IFO 3158) |
| Quantified Difference | 10-fold lower MIC for Liposidomycin A |
| Conditions | Broth dilution or agar dilution assay; precise experimental conditions traceable to original isolation papers (Isono et al., 1985; Kimura et al., 1989). Vendor datasheets report the 0.16 μg/mL value attributed to the same primary source. |
Why This Matters
A 10-fold potency difference means Liposidomycin A reaches target inhibitory concentrations at significantly lower mass, which is critical for minimum sample usage in high-throughput screening or in vivo tuberculosis model studies.
- [1] Kimura, K. Liposidomycin, the first reported nucleoside antibiotic inhibitor of peptidoglycan biosynthesis translocase I: The discovery of liposidomycin and related compounds with a perspective on their application to new antibiotics. J. Antibiot. 72, 877–889 (2019). View Source
- [2] Ubukata, M., Kimura, K., Isono, K., Nelson, C. C. & McCloskey, J. A. Structure elucidation of liposidomycins, a class of complex lipid nucleoside antibiotics. J. Org. Chem. 57, 6392–6403 (1992). View Source
